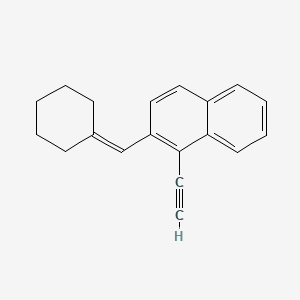
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is an organic compound characterized by a naphthalene core substituted with a cyclohexylidenemethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclohexylidenemethyl Intermediate: This step involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the cyclohexylidenemethyl intermediate.
Ethynylation: The intermediate is then subjected to ethynylation using ethynylating agents such as acetylene gas or ethynyl lithium under controlled conditions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with ethyl groups.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structural features and the nature of its interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohexylidenemethyl)-1-ethynylbenzene: Similar structure but with a benzene core instead of a naphthalene core.
2-(Cyclohexylidenemethyl)-1-ethynylphenanthrene: Similar structure but with a phenanthrene core.
Uniqueness: 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene and phenanthrene analogs
Eigenschaften
CAS-Nummer |
819871-42-6 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
2-(cyclohexylidenemethyl)-1-ethynylnaphthalene |
InChI |
InChI=1S/C19H18/c1-2-18-17(14-15-8-4-3-5-9-15)13-12-16-10-6-7-11-19(16)18/h1,6-7,10-14H,3-5,8-9H2 |
InChI-Schlüssel |
LEEMLJHXJGRDJO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC2=CC=CC=C21)C=C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


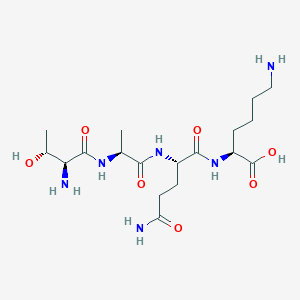
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

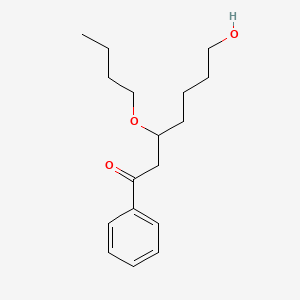
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
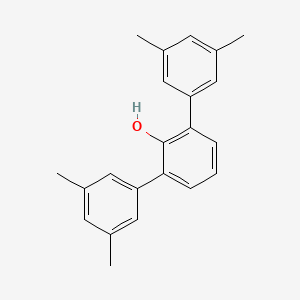
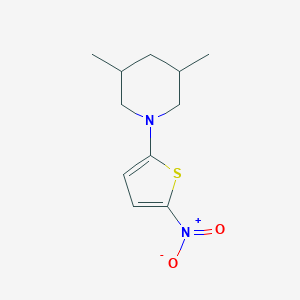
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
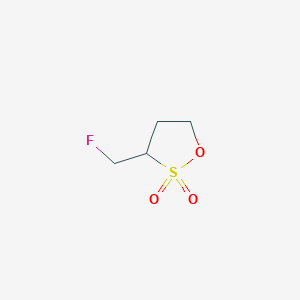

![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
